molecular formula C18H15N3O5 B15003551 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003551
M. Wt: 353.3 g/mol
InChI Key: JSVSEDZEWLGWMK-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzodioxole moiety, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the oxadiazole ring through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, inhibiting the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring is particularly noteworthy for its stability and ability to participate in diverse chemical reactions.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15N3O5/c1-23-13-5-3-12(4-6-13)16-20-18(26-21-16)17(22)19-9-11-2-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)

InChI Key

JSVSEDZEWLGWMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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